![molecular formula C22H19F3N4O3 B6546020 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946257-78-9](/img/structure/B6546020.png)
2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a 1,3,4-oxadiazole ring, an indole ring, and a trifluoromethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, 1,3,4-oxadiazole rings can be synthesized from carboxylic acids and amidoximes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct functional groups. The 1,3,4-oxadiazole ring and the indole ring are both heterocyclic structures, meaning they contain atoms of at least two different elements. The trifluoromethoxyphenyl group is a common substituent in medicinal chemistry, known for its ability to enhance the biological activity of a compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3,4-oxadiazole ring, the indole ring, and the trifluoromethoxyphenyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Anticancer Properties
The compound’s unique structure makes it a promising candidate for cancer treatment. Researchers have explored its potential as an antitumor agent, particularly in leukemia, lymphoma, and myelofibrosis. The interaction with cellular DNA polymerases and inhibition of reverse transcriptase (HIV-1) highlight its relevance in oncology .
Conclusion
Mechanism of Action
properties
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(2)20-27-28-21(31-20)18-11-14-5-3-4-6-17(14)29(18)12-19(30)26-15-7-9-16(10-8-15)32-22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCUNYQYUFTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
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